4-Nitro-2-(1-piperidinyl)benzonitrile

Description

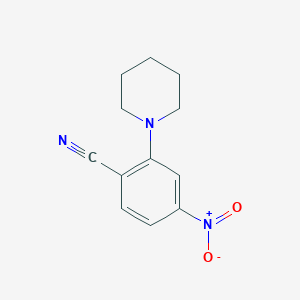

4-Nitro-2-(1-piperidinyl)benzonitrile (CAS: 855290-56-1) is a substituted benzonitrile derivative with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.256 g/mol . Structurally, it features a nitrile (-CN) group at the benzonitrile core, a nitro (-NO₂) group at the para position, and a piperidinyl (1-piperidinyl) substituent at the ortho position. This combination of substituents makes the compound of interest in pharmaceutical and materials science research, particularly in reactions involving C–H activation or as a precursor in heterocyclic synthesis .

Properties

IUPAC Name |

4-nitro-2-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-9-10-4-5-11(15(16)17)8-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKNPUSESOAUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(1-piperidinyl)benzonitrile typically involves the reaction of 4-nitrobenzonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(1-piperidinyl)benzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Potassium carbonate, dimethylformamide (DMF).

Oxidation: Various oxidizing agents, depending on the desired product.

Major Products Formed:

Reduction: 4-Amino-2-(1-piperidinyl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4-Nitro-2-(1-piperidinyl)benzonitrile is utilized in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: Used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(1-piperidinyl)benzonitrile involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(1-Piperidinyl)benzonitrile

It is a white solid with a melting point of 52–53°C, and its NMR data (¹H and ¹³C) align with simpler benzonitrile derivatives .

4-(1-Piperidinyl)-2-(trifluoromethyl)benzonitrile

The -CF₃ substituent is both electron-withdrawing and sterically demanding, further altering electronic density and solubility. Its melting point (68–69°C) is higher than that of 4-(1-piperidinyl)benzonitrile, likely due to increased molecular rigidity and intermolecular interactions involving the -CF₃ group .

Nitro-Substituted Benzonitriles with Varied Functional Groups

4-Nitro-2-(phenylthio)benzonitrile (Compound 8g)

This compound replaces the piperidinyl group with a phenylthio (-SPh) substituent. Key spectral data include:

- ¹H NMR (CDCl₃) : δ 8.00 (dd, J = 2.0, 8.4 Hz), 7.80 (d, J = 8.4 Hz), 7.72 (d, J = 2.0 Hz).

- ¹³C NMR: δ 150.2 (C-NO₂), 147.3 (C-S), 116.0 (C≡N). The phenylthio group enhances lipophilicity and may participate in sulfur-specific reactions, such as oxidation to sulfoxides or sulfones, which are absent in the piperidinyl analogue .

4-Nitro-2-(trifluoromethyl)benzonitrile

With a molecular formula C₈H₃F₃N₂O₂ (MW: 216.118 g/mol; CAS: 320-47-8), this compound substitutes the piperidinyl group with -CF₃. The -CF₃ group increases polarity and oxidative stability but reduces basicity compared to the piperidinyl analogue. Its applications include use as a building block in agrochemicals and nonlinear optical materials due to its strong electron-withdrawing effects .

Piperidinyl-Linked Benzonitriles with Complex Substituents

4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile

4-(1-Piperidinylsulfonyl)benzonitrile

With the molecular formula C₁₂H₁₄N₂O₂S (CAS: 227935-30-0), this compound replaces the nitro group with a sulfonyl (-SO₂) linker to the piperidinyl group. The sulfonyl group increases acidity and solubility in polar solvents, diverging from the nitro group’s electronic effects .

Comparative Analysis of Physicochemical and Functional Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| 4-Nitro-2-(1-piperidinyl)benzonitrile | C₁₂H₁₃N₃O₂ | 231.256 | -NO₂, -C≡N, -N(C₅H₁₀) | Not reported |

| 4-(1-Piperidinyl)benzonitrile | C₁₂H₁₄N₂ | 186.258 | -C≡N, -N(C₅H₁₀) | 52–53 |

| 4-Nitro-2-(trifluoromethyl)benzonitrile | C₈H₃F₃N₂O₂ | 216.118 | -NO₂, -C≡N, -CF₃ | Not reported |

| 4-(1-Piperidinylsulfonyl)benzonitrile | C₁₂H₁₄N₂O₂S | 250.316 | -C≡N, -SO₂-N(C₅H₁₀) | Not reported |

Key Observations :

- Electronic Effects: The nitro group in this compound significantly reduces electron density at the aromatic ring compared to non-nitro analogues, directing reactivity toward electrophilic substitution at meta positions .

- Solubility : Piperidinyl groups generally enhance solubility in organic solvents, while sulfonyl or trifluoromethyl groups improve aqueous solubility .

- Applications: Piperidinyl-nitro benzonitriles are explored in medicinal chemistry for kinase inhibition , whereas -CF₃ analogues are prioritized in materials science for nonlinear optics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.